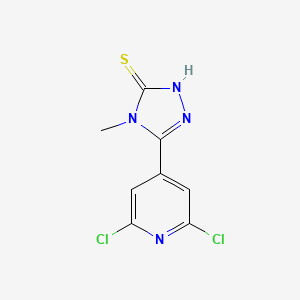

5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyridine ring, substituted with chlorine atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction where the triazole derivative reacts with 2,6-dichloropyridine under basic conditions.

Final Thiolation Step: The thiol group is introduced by treating the intermediate compound with a thiolating agent such as thiourea or hydrogen sulfide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification steps are also critical to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The thiol group in 5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the pyridine ring.

Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or primary amines in polar aprotic solvents.

Major Products

Disulfides: Formed from the oxidation of the thiol group.

Aminated Derivatives: Resulting from nucleophilic substitution of chlorine atoms.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. The presence of the triazole and pyridine rings, along with the thiol group, provides a versatile scaffold for the design of new therapeutic agents.

Industry

In the agricultural industry, this compound and its derivatives are explored for their potential use as pesticides or herbicides. Their ability to disrupt biological processes in pests or weeds makes them valuable for crop protection.

Mecanismo De Acción

The mechanism of action of 5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit key enzymes in the bacterial cell wall synthesis pathway, leading to cell death.

Comparación Con Compuestos Similares

Similar Compounds

5-(2,6-Dichloropyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Lacks the methyl group, which may affect its reactivity and biological activity.

5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-amine:

Uniqueness

5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its triazole and pyridine rings with a thiol group. This structure provides a distinct set of chemical properties, making it a versatile compound for various applications in research and industry.

Actividad Biológica

5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory effects.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₂Cl₂N₄S

- CAS Number : 266679-15-6

- Molecular Weight : 287.25 g/mol

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study highlighted its effectiveness against various cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value of approximately 27.3 μM.

- HCT-116 (Colon Cancer) : An IC50 value of 6.2 μM was recorded for this cell line .

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antibacterial Activity

The compound has shown notable antibacterial activity against several pathogenic bacteria. In vitro studies have demonstrated its effectiveness comparable to standard antibiotics such as chloramphenicol. The following table summarizes its antibacterial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound could serve as a potential candidate for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity. It has been tested against various fungal strains with promising results:

- Candida albicans : Effective at concentrations as low as 8 µg/mL.

- Aspergillus niger : Showed significant inhibition at concentrations around 16 µg/mL.

These results suggest that it may be useful in treating fungal infections .

Anti-inflammatory Activity

Another important aspect of the biological activity of this compound is its anti-inflammatory potential. Studies have shown that it can inhibit COX-2 activity, a key enzyme in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs like celecoxib .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the triazole ring and pyridine moiety significantly influence the biological activity of the compound. Electron-withdrawing groups enhance its anticancer and antibacterial activities, while specific substituents can improve its anti-inflammatory properties .

Case Studies

- Case Study on Anticancer Effects : A study investigated the effects of this compound on breast cancer cells (MCF-7). The researchers observed a dose-dependent decrease in cell viability, indicating a strong potential for therapeutic application in breast cancer treatment.

- Case Study on Antibacterial Efficacy : In another study focusing on bacterial infections, the compound was tested in vivo using a mouse model infected with Staphylococcus aureus. Results showed a significant reduction in bacterial load compared to controls treated with saline.

Propiedades

IUPAC Name |

3-(2,6-dichloropyridin-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4S/c1-14-7(12-13-8(14)15)4-2-5(9)11-6(10)3-4/h2-3H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXITHVYKIYFNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC(=NC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353221 |

Source

|

| Record name | 5-(2,6-Dichloropyridin-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266679-15-6 |

Source

|

| Record name | 5-(2,6-Dichloropyridin-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.